molecular formula C19H20N2O4S B2386872 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-90-4

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2386872
CAS No.: 912762-90-4
M. Wt: 372.44
InChI Key: YSTYGWMVZQVPAH-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy groups. .

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide shares structural similarities with other benzothiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-11(2)17-13(7-10)20-19(26-17)21-18(22)12-8-14(23-3)16(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTYGWMVZQVPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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